Cas no 68857-86-3 (1-(4-ethylphenyl)-2-methylpropan-1-one)
68857-86-3 structure
Product Name:1-(4-ethylphenyl)-2-methylpropan-1-one
Numéro CAS:68857-86-3
Le MF:C12H16O
Mégawatts:176.254843711853
CID:832681
PubChem ID:13570280
Update Time:2025-05-28
1-(4-ethylphenyl)-2-methylpropan-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 1-Propanone, 1-(4-ethylphenyl)-2-methyl-
- 1-(4-Ethylphenyl)-2-methyl-1-propanone
- 1-(4-ETHYL-PHENYL)-2-METHYL-PROPAN-1-ONE
- 1-(4-ethylphenyl)-2-Methylpropan-1-one
- 1-(4-Aethyl-phenyl)-2-methyl-propan-1-on
- 4-ethylisobutyrophenone
- CTK0E5223
- N-Phenacyl-4-ethylpyridiniumbromid
- p-ethylisobutyrophenone
- p-Ethyl-N-phenacylpyridiniumbromid
- p-ethylphenyl isopropyl ketone
- Pyridinium, 4-ethyl-1-(2-oxo-2-phenylethyl)-, bromide
- 68857-86-3
- BS-45181
- N12421
- CS-0001449
- Z385417736
- EN300-65607
- UFZXPKYGNCVADM-UHFFFAOYSA-N
- AKOS000346275
- 4'-Ethyl-alpha-methylpropiophenone
- 4-Athylisobutyrophenon
- SCHEMBL3129690
- 1-(4-ethylphenyl)-2-methylpropan-1-one
-
- MDL: MFCD08457175
- Piscine à noyau: 1S/C12H16O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-9H,4H2,1-3H3
- La clé Inchi: UFZXPKYGNCVADM-UHFFFAOYSA-N
- Sourire: O=C(C1C=CC(=CC=1)CC)C(C)C
Propriétés calculées
- Qualité précise: 176.12018
- Masse isotopique unique: 176.120115130g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 164
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.5
- Surface topologique des pôles: 17.1Ų
Propriétés expérimentales
- Le PSA: 17.07
1-(4-ethylphenyl)-2-methylpropan-1-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | B440793-25mg |
1-(4-ethylphenyl)-2-methylpropan-1-one |
68857-86-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440793-50mg |
1-(4-ethylphenyl)-2-methylpropan-1-one |
68857-86-3 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B440793-250mg |
1-(4-ethylphenyl)-2-methylpropan-1-one |
68857-86-3 | 250mg |
$ 230.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1230850-1g |
1-(4-Ethylphenyl)-2-methylpropan-1-one |
68857-86-3 | 95% | 1g |
$450 | 2024-06-03 | |
| Enamine | EN300-65607-0.05g |
1-(4-ethylphenyl)-2-methylpropan-1-one |
68857-86-3 | 95.0% | 0.05g |
$35.0 | 2025-02-20 | |
| Enamine | EN300-65607-0.1g |
1-(4-ethylphenyl)-2-methylpropan-1-one |
68857-86-3 | 95.0% | 0.1g |
$52.0 | 2025-02-20 | |
| Enamine | EN300-65607-0.25g |
1-(4-ethylphenyl)-2-methylpropan-1-one |
68857-86-3 | 95.0% | 0.25g |
$75.0 | 2025-02-20 | |
| Enamine | EN300-65607-0.5g |
1-(4-ethylphenyl)-2-methylpropan-1-one |
68857-86-3 | 95.0% | 0.5g |
$118.0 | 2025-02-20 | |
| Enamine | EN300-65607-1.0g |
1-(4-ethylphenyl)-2-methylpropan-1-one |
68857-86-3 | 95.0% | 1.0g |
$150.0 | 2025-02-20 | |
| Enamine | EN300-65607-2.5g |
1-(4-ethylphenyl)-2-methylpropan-1-one |
68857-86-3 | 95.0% | 2.5g |
$317.0 | 2025-02-20 |
1-(4-ethylphenyl)-2-methylpropan-1-one Littérature connexe
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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